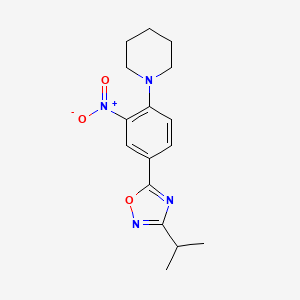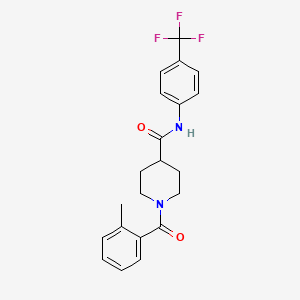
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as CXM, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer research. The compound has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide inhibits the activity of a protein called AKT, which is involved in several signaling pathways that regulate cell growth and survival. By inhibiting AKT, this compound prevents cancer cells from proliferating and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. The compound inhibits the activity of several pro-inflammatory proteins, including NF-κB and COX-2, which are involved in the development of several inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is its specificity for AKT, which makes it a useful tool for studying the role of AKT in cancer and other diseases. However, this compound has some limitations in lab experiments, including its moderate yield and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, this compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases, and further research is needed to explore this potential application.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with nicotinoyl chloride to form the intermediate compound, which is then reacted with cyclohexylamine to produce the final product. The yield of this compound is moderate, but the compound can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been studied extensively for its potential use in cancer research. The compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-9-10-21-18(12-16)13-19(22(27)25-21)15-26(20-7-3-2-4-8-20)23(28)17-6-5-11-24-14-17/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABIJCEIVIRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7719515.png)



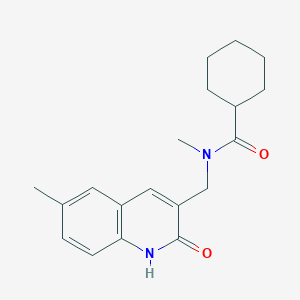
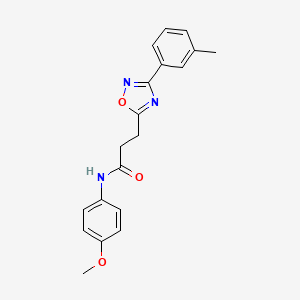
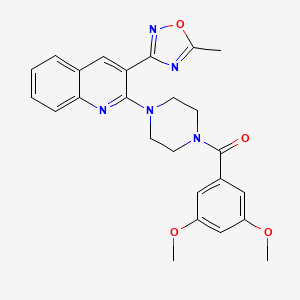
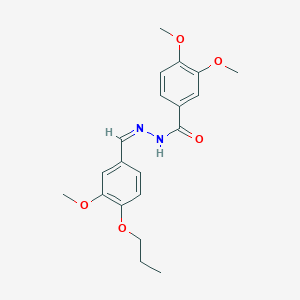
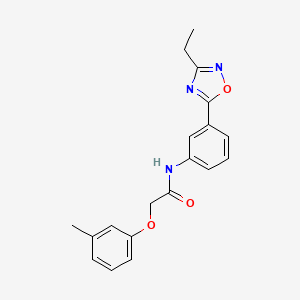

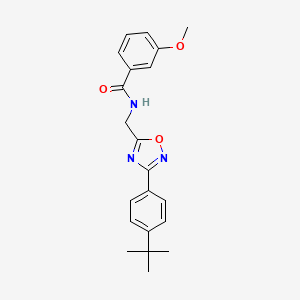
![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)
